molecular formula C17H13FN4O3S B2535023 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 688336-89-2

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2535023
CAS No.: 688336-89-2
M. Wt: 372.37
InChI Key: AVZNDOMEDCYZRI-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound characterized by the presence of an imidazole ring, a fluorophenyl group, a nitrophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride and the imidazole derivative.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound, such as thiourea, under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether-imidazole compound with 4-nitrophenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The imidazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole and phenyl derivatives.

Scientific Research Applications

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and the effects of substituents on chemical reactivity.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The fluorophenyl and nitrophenyl groups can enhance binding affinity and specificity to these targets, while the imidazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
  • 2-((1-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
  • 2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide imparts unique electronic properties, such as increased electronegativity and potential for forming strong hydrogen bonds. This can result in enhanced biological activity and specificity compared to its analogs with different substituents.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c18-12-1-5-14(6-2-12)21-10-9-19-17(21)26-11-16(23)20-13-3-7-15(8-4-13)22(24)25/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZNDOMEDCYZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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